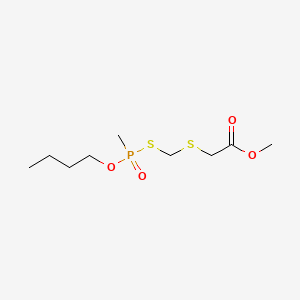

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate

Descripción

Its molecular formula is inferred from analogs as C11H23O4PS2 (based on O-heptyl variant C12H25O4PS2 in and O-octyl C13H27O4PS2 in ). The structure includes:

- O-butyl methylphosphonothioate: A phosphorus center bonded to a methyl group, a sulfur atom, and an O-butyl ester.

- 2-(mercaptomethylthio)acetate methyl ester: A thioether (-S-) and thiol (-SH) containing acetate backbone.

Applications: Likely used as a pesticide intermediate or chemical precursor due to structural similarities to organophosphate insecticides (e.g., omethoate, ) .

Propiedades

Número CAS |

74789-28-9 |

|---|---|

Fórmula molecular |

C9H19O4PS2 |

Peso molecular |

286.4 g/mol |

Nombre IUPAC |

methyl 2-[[butoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate |

InChI |

InChI=1S/C9H19O4PS2/c1-4-5-6-13-14(3,11)16-8-15-7-9(10)12-2/h4-8H2,1-3H3 |

Clave InChI |

QQBOTXMTUYPWCV-UHFFFAOYSA-N |

SMILES canónico |

CCCCOP(=O)(C)SCSCC(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate typically involves multi-step organic reactions. One common method includes the esterification of acetic acid derivatives with mercaptomethylthio compounds, followed by the introduction of the phosphonothioate group through a reaction with butyl methylphosphonothioate. The reaction conditions often require controlled temperatures, specific catalysts, and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps, including distillation and chromatography, are employed to isolate the desired product from by-products and unreacted starting materials.

Análisis De Reacciones Químicas

Types of Reactions

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioester group to a thiol.

Substitution: Nucleophilic substitution reactions can replace the ester or thioester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Pesticide Development

- Pharmaceutical Applications

- Biocontrol Agents

- Eco-Friendly Pesticide Formulation

-

Pharmaceutical Research

- Research focused on synthesizing new drug candidates using the compound as a building block. Preliminary results showed enhanced activity against specific cancer cell lines, suggesting that further development could lead to novel therapeutic agents.

- Biological Activity Assessment

Mecanismo De Acción

The mechanism by which acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form covalent bonds or reversible interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparación Con Compuestos Similares

Structural Variations in Alkyl Chains

The compound belongs to a family of phosphonothioate esters differing in O-alkyl chain length and ester substituents:

Key Trends :

Substituent Variations in Phosphonothioate Esters

Aminoethyl and Carbamoyl Derivatives:

Thiophosphate vs. Phosphorodithioate Derivatives :

Physicochemical and Toxicological Data

Synthesis : Analogous compounds (e.g., O,O-dimethyl-S-(methoxycarbonylmethyl) phosphorothioate) are synthesized via liquid-liquid heterogeneous reactions between ammonium salts and esters .

Actividad Biológica

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-butyl methylphosphonothioate (commonly referred to as mercaptoacetic acid methyl ester) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity, skin sensitization, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a methyl ester group and a mercapto group, which are known to influence its biological interactions. The presence of sulfur in the mercapto group can enhance the reactivity of the compound with various biological targets.

Cytotoxicity

Recent studies have assessed the cytotoxic effects of mercaptoacetic acid methyl ester on various cancer cell lines. The compound demonstrated significant cytotoxic activity in vitro against HepG2 (hepatocellular carcinoma) cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, which measures cell viability based on metabolic activity.

Table 1: Cytotoxic Activity of Mercaptoacetic Acid Methyl Ester

In this study, the compound's efficacy was compared to standard chemotherapeutic agents like doxorubicin, revealing that it exhibits comparable or superior cytotoxicity against certain cancer cell lines.

Skin Sensitization

Mercaptoacetic acid methyl ester has been classified as a potential skin sensitizer based on studies conducted by NICNAS. In guinea pig maximization tests, formulations containing this compound tested positive for skin sensitization, indicating that it could provoke allergic reactions in susceptible individuals .

Table 2: Skin Sensitization Studies

| Study Type | Results | Reference |

|---|---|---|

| Guinea Pig Maximization | Positive for sensitization | |

| Local Lymph Node Assay | Positive results observed |

The biological activity of mercaptoacetic acid methyl ester is attributed to its ability to interact with cellular components through thiol-disulfide exchange reactions. This interaction can lead to alterations in cellular signaling pathways and metabolic processes .

Case Studies

- Cytotoxic Effects on HepG2 Cells : A study demonstrated that mercaptoacetic acid methyl ester significantly inhibited the growth of HepG2 cells in a dose-dependent manner. The mechanism involved induction of apoptosis and disruption of mitochondrial function .

- Skin Sensitization Assessment : A comprehensive assessment revealed that repeated exposure to formulations containing mercaptoacetic acid methyl ester resulted in positive skin sensitization outcomes in both animal models and human patch tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.